

### Application Notes and Protocols for Heparin-Free Hemodialysis using Hemophan Dialyzers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting heparin-free hemodialysis (HF-HD) using **Hemophan** dialyzers. The information is intended for research and development purposes to evaluate and optimize anticoagulation strategies in extracorporeal circuits. Two primary protocols are detailed: a pre-treatment heparin-coating method and an intermittent saline flush technique.

## Introduction to Hemophan Dialyzers in Heparin-Free Hemodialysis

**Hemophan** is a modified cellulose membrane designed for enhanced biocompatibility compared to conventional cellulosic membranes.[1] Its surface chemistry, which involves the substitution of a percentage of hydroxyl groups with tertiary amino groups, results in reduced complement activation and leukopenia during dialysis.[1] This improved biocompatibility makes **Hemophan** dialyzers a suitable option for heparin-free hemodialysis, a necessary procedure for patients with high bleeding risk, heparin-induced thrombocytopenia (HIT), or other contraindications to systemic anticoagulation.

The primary challenge in HF-HD is the prevention of clotting within the extracorporeal circuit. The protocols outlined below describe two common and effective strategies to mitigate this risk when using **Hemophan** dialyzers.



# Data Presentation: Comparative Analysis of Heparin-Free Protocols

The following tables summarize quantitative data from various studies on heparin-free hemodialysis. It is important to note that direct comparison can be challenging due to variations in study design, patient populations, and specific dialyzers used.

| Parameter                                        | Heparin-<br>Coated<br>Hemophan | Intermittent<br>Saline Flush<br>(Various<br>Dialyzers) | Continuous Saline Infusion (Various Dialyzers) | No<br>Anticoagulatio<br>n (Various<br>Dialyzers) |
|--------------------------------------------------|--------------------------------|--------------------------------------------------------|------------------------------------------------|--------------------------------------------------|
| Successful<br>Completion Rate                    | ~93%                           | 52% - 90.4%                                            | 76%                                            | 90.9% (without intervention)                     |
| Severe Clotting<br>Events                        | ~7%                            | 5% - 10%                                               | Not specified                                  | 9.1% (requiring circuit change)                  |
| Moderate<br>Clotting Events                      | ~20%                           | Not consistently reported                              | Not specified                                  | Not consistently reported                        |
| Partial Fiber<br>Clotting (Post-<br>HD)          | Not specified                  | 42.3%                                                  | Not specified                                  | Not specified                                    |
| Required<br>Interventions<br>(e.g., extra flush) | Not typically required         | 12%                                                    | Not specified                                  | Not specified                                    |

Table 1: Comparison of Outcomes in Heparin-Free Hemodialysis Protocols



| Parameter                | Heparin-Free Hemodialysis | Low-Dose Heparin<br>Hemodialysis  |
|--------------------------|---------------------------|-----------------------------------|
| Severe Clotting Events   | 7%                        | Not reported in comparative study |
| Moderate Clotting Events | 20%                       | Not reported in comparative study |
| Dialysis Adequacy (Kt/V) | No significant difference | No significant difference         |
| Small Molecule Clearance | No significant difference | No significant difference         |
| Fluid Removal            | No significant difference | No significant difference         |

Table 2: Comparison of Clotting and Dialysis Efficacy with and without Heparin

## Experimental Protocols Protocol 1: Heparin-Coating of Hemophan Dialyzers

This protocol is designed to bind heparin to the surface of the **Hemophan** dialyzer prior to the hemodialysis session, providing localized anticoagulation without systemic effects.

#### Materials:

- **Hemophan** dialyzer (e.g., Gambro GFS plus 11)
- Sterile 0.9% sodium chloride (saline)
- Unfractionated heparin
- Hemodialysis machine and bloodlines
- Sterile containers and tubing

#### Procedure:

Preparation of Heparin Solution:



- Aseptically add 20,000 IU of unfractionated heparin to 1 liter of sterile 0.9% saline to achieve a final concentration of 20 IU/mL.
- · Circuit Priming and Heparin Recirculation:
  - Set up the hemodialysis machine with the **Hemophan** dialyzer and bloodlines according to the manufacturer's instructions.
  - Prime the entire extracorporeal circuit, including the dialyzer, with the prepared heparin solution.
  - Once primed, recirculate the heparin solution through the closed circuit at a blood flow rate of 200-250 mL/min for 60 minutes.
- Saline Rinse:
  - After the recirculation period, discard the heparin solution.
  - Thoroughly rinse the circuit with a fresh 1-2 liters of sterile 0.9% saline to remove any unbound heparin. This step is critical to prevent systemic heparinization of the patient.
- Initiation of Hemodialysis:
  - The heparin-coated dialyzer is now ready for patient use.
  - Initiate hemodialysis according to standard clinical procedures, maintaining a blood flow rate of 200-250 mL/min.

Experimental Workflow for Heparin-Coating Protocol













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Heparin-Free Hemodialysis using Hemophan Dialyzers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1166102#heparin-free-hemodialysis-protocols-using-hemophan-dialyzers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com